4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety containing a cyclopropyl group. This compound is of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. The chemical structure can be represented by the molecular formula and its CAS number is 31827-43-7.
The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. Common methods include:
The reaction conditions are critical for optimizing yields and purity. For instance, the use of catalysts such as potassium carbonate or tetrabutylammonium hydroxide can significantly enhance reaction rates and product yields .
The molecular structure of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine consists of:
The compound's molecular weight is approximately 218.22 g/mol. Its structural uniqueness arises from the specific positioning of the cyclopropyl group relative to the oxadiazole and pyridine rings, potentially affecting its chemical behavior and interactions .
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent choice) greatly influence product distribution and yield. For example, substitution reactions may require specific electrophiles or nucleophiles to achieve desired modifications efficiently.
The mechanism by which 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine exerts its biological effects may involve interaction with various biological targets:
The physical properties of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine include:
Chemical properties include:
The scientific applications of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine are diverse:
Retrosynthetic dissection of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine identifies two primary synthons: (i) a pyridine-4-carbonitrile or pyridine-4-carboxylic acid derivative, and (ii) a cyclopropane-functionalized amidoxime. The oxadiazole ring forms via cyclodehydration between the nitrile group and amidoxime, or between carboxylic acid and hydroxyurea precursors [3] [6]. Alternative routes involve cyclocondensation of cyclopropanecarboximidamide with pyridine-4-carbonyl derivatives. Key disconnections emphasize modularity: the cyclopropyl moiety remains intact during cyclization due to its stability under acidic/basic conditions, while the pyridine ring’s 4-position offers a handle for late-stage diversification [9].
Table 1: Retrosynthetic Pathways for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Synthon A | Synthon B | Bond Formed | Key Conditions |
---|---|---|---|
Pyridine-4-carbonitrile | Cyclopropanecarboximidamide | C=N (oxadiazole) | NaOEt, ethanol, Δ |
Pyridine-4-carboxylic acid | Hydroxyurea | C-O (oxadiazole) | EDCI, DMF, 80°C |
4-Cyanopyridine | Hydroxylamine | N-O (amidoxime) | K₂CO₃, DMSO, 60°C |
Cyclization to form the 1,2,4-oxadiazole ring employs electrophilic or oxidative protocols. Iodine (I₂)/potassium carbonate (K₂CO₃) mediates oxidative C–H cleavage of methyl ketones, enabling annulation with hydrazides to construct the oxadiazole core at 70–80°C in dimethyl sulfoxide (DMSO) [3]. This method achieves 75–92% yields with broad functional group tolerance, including ester and nitro groups. Photoredox catalysis offers a greener alternative: acridinium photocatalysts with cobaloxime co-catalysts enable oxidant-free cyclization of acylhydrazones under visible light, producing the target oxadiazole with hydrogen gas as the sole byproduct [3]. Copper(II) oxide nanoparticles facilitate coupling between preformed oxadiazoles and aryl halides for 2,5-diaryl variants, though this requires prefunctionalized intermediates [3]. Crucially, cyclopropyl substituents remain stable under these conditions due to their strain-minimized geometry [4] [6].
Table 2: Cyclization Methods for 5-Cyclopropyl-1,2,4-oxadiazoles
Method | Substituent Compatibility | Yield Range (%) | Limitations |
---|---|---|---|
I₂/K₂CO₃ (DMSO, Δ) | Halides, esters, nitriles | 78–92 | Requires inert atmosphere |
Photoredox (eosin Y, O₂) | Alkenes, alkynes | 65–85 | Sensitive to radical quenchers |
CuO nanoparticles (acetonitrile) | Aryl bromides | 70–88 | Limited for alkyl halides |
The pyridine nitrogen at the 4-position enables nucleophilic aromatic substitution or transition-metal-catalyzed cross-couplings. Piperazine, a common pharmacophore, installs via nucleophilic displacement of 4-chloropyridine intermediates under mild conditions (potassium carbonate, acetonitrile, 60°C), achieving >80% conversion [6]. Buchwald-Hartwig amination palladium catalysts couples aryl amines with 4-bromopyridine-oxadiazole hybrids, though the cyclopropyl group necessitates ligand tuning to prevent β-hydride elimination. Substituent effects are significant: electron-withdrawing groups (e.g., nitro) on the pyridine ring accelerate nucleophilic substitution but may compromise solubility. Conversely, electron-donating groups (e.g., methoxy) require harsher conditions but improve crystallinity [6]. O-alkylation of pyridinols remains feasible, as demonstrated by cyclopropylmethoxy installation using (bromomethyl)cyclopropane and potassium carbonate in acetonitrile/water [6].
Table 3: Compatibility of Pyridine Substituents During Functionalization
Reaction Type | Compatible Groups | Incompatible Groups | Yield Range (%) |
---|---|---|---|
Nucleophilic substitution | Piperazine, morpholine | Strong reducing agents | 75–90 |
Buchwald-Hartwig amination | Aryl amines, alkylamines | Free carboxylic acids | 65–85 |
O-alkylation | Cyclopropylmethyl, benzyl | Phenols (competes with O-alkylation) | 70–88 |
The cyclopropyl moiety exerts three critical influences on synthesis:
Microwave irradiation slashes cyclization times from hours to minutes while improving yields. The I₂-mediated cyclization of hydrazones completes within 15 minutes at 120°C under microwave conditions, versus 12 hours conventionally, with a 15% yield boost due to reduced decomposition [3]. Automated flow chemistry platforms enable telescoped synthesis: in-line mixing of pyridine-4-carboxylic acid hydrazides with cyclopropanecarbonitrile in a microreactor (residence time: 5 min) delivers the oxadiazole precursor, followed by immediate purification via catch-and-release cartridges [3] [5]. Solid-phase techniques using polymer-supported triphenylphosphine and trichloroisocyanuric acid afford 2,5-disubstituted oxadiazoles in >90% purity after resin cleavage, eliminating aqueous workups [3]. These advances support decagram-scale production, as demonstrated for related 1,2,4-oxadiazole antibiotics [5].
Table 4: Scalability of Advanced Synthesis Methods
Method | Scale Demonstrated (g) | Reaction Time | Purity (%) | Throughput Advantage |
---|---|---|---|---|
Microwave irradiation | 25 | 15 min | >95 | 50x faster than batch |
Flow microreactor | 50 (continuous) | 5 min (per unit) | 98 | Continuous processing |
Solid-phase synthesis | 10 | 30 min | 90–95 | No chromatography needed |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1